6-Bromo-3-cyano-2-iminocoumarin
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Overview
Description
6-Bromo-3-cyano-2-iminocoumarin is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.07 g/mol . It is a derivative of coumarin, characterized by the presence of bromine, cyano, and imino groups. This compound is primarily used in research settings and has various applications in chemistry and biology .
Mechanism of Action
Target of Action
This compound is a derivative of 3-cyanocoumarin, which is known to be an important class of heterocycle for preparing methine dyes and bioactive compounds .
Mode of Action
It is known that cyanocoumarin derivatives can interact with various biological targets, leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyano-2-iminocoumarin typically involves the reaction of 3-cyano-2-iminocoumarin with bromine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained between 0°C and 25°C . The reaction proceeds through electrophilic substitution, where the bromine atom replaces a hydrogen atom on the coumarin ring.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyano-2-iminocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The cyano and imino groups can participate in redox reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminocoumarin derivatives, while oxidation reactions can produce coumarin-3-carboxylic acid .
Scientific Research Applications
6-Bromo-3-cyano-2-iminocoumarin has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Cyano-2-iminocoumarin: Lacks the bromine atom, resulting in different reactivity and binding properties.
6-Chloro-3-cyano-2-iminocoumarin: Similar structure but with chlorine instead of bromine, leading to variations in chemical behavior and applications.
Uniqueness
6-Bromo-3-cyano-2-iminocoumarin is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity in various chemical and biological contexts . This makes it a valuable compound for research and industrial applications.
Biological Activity
6-Bromo-3-cyano-2-iminocoumarin is a compound belonging to the class of iminocoumarins , which are derivatives of coumarins known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Bromine atom at position 6
- Cyano group at position 3
- Imino functional group contributing to its reactivity
The molecular formula is C10H6BrN2O, with a molecular weight of approximately 252.07 g/mol. Its unique structural features enable it to engage in various chemical reactions, making it a candidate for medicinal chemistry applications.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with biological targets through its functional groups. The compound has shown significant antiproliferative activity against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanisms may involve:
- Induction of apoptosis : Studies have shown that iminocoumarins can trigger programmed cell death in cancer cells.
- Inhibition of cell proliferation : The compound exhibits dose-dependent effects on cancer cell lines, leading to reduced viability .
Cytotoxic Effects
A series of studies have assessed the cytotoxic properties of this compound against different cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (μM) | Treatment Duration (h) | Reference |
---|---|---|---|
PC3 (Prostate) | 26.43 ± 2.1 | 72 | |
DU145 (Prostate) | 41.85 ± 7.8 | 72 | |
A549 (Lung) | Not specified | Not specified | |
HeLa (Cervical) | Not specified | Not specified |
These findings indicate that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells, enhancing its potential as an anticancer agent.
Case Studies and Research Findings
- Anticancer Activity : In a study on various cancer cell lines, this compound demonstrated significant inhibition of cell growth in PC3 and DU145 cells, with IC50 values indicating effective potency .
- Mechanistic Insights : Research has shown that compounds similar to this compound can induce chromatin condensation and DNA damage in cancer cells, leading to cell cycle arrest at the G0/G1 phase . This suggests that the compound may interfere with critical cellular processes involved in tumor growth.
- Metal Complexes : The biological activity of metal complexes formed with iminocoumarins has also been explored. For instance, copper(II) complexes derived from similar structures exhibited enhanced cytotoxicity against several human cancer cell lines compared to their free ligand counterparts . This highlights the potential for developing metal-based therapeutics utilizing iminocoumarins.
Properties
IUPAC Name |
6-bromo-2-iminochromene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQWATANMIRGHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=N)O2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372083 |
Source
|
Record name | 6-Bromo-3-cyano-2-iminocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860789-92-0 |
Source
|
Record name | 6-Bromo-3-cyano-2-iminocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.